2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride
Overview
Description
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O It is a hydrochloride salt form of 2-Amino-N-(4-pyridinylmethyl)propanamide, which is characterized by the presence of an amino group, a pyridinylmethyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with 2-amino-2-methylpropanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride
- 2-Amino-N-methyl-N-(4-pyridinylmethyl)propanamide dihydrochloride
Uniqueness
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of an amino group, pyridinylmethyl group, and propanamide group allows for diverse chemical reactions and applications in various research fields.
Properties
IUPAC Name |
2-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-2-4-11-5-3-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZTZGLSDXWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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